molecular formula C22H22O8 B1203133 Lignans

Lignans

Cat. No.: B1203133
M. Wt: 414.4 g/mol
InChI Key: YJGVMLPVUAXIQN-BCVBHCCTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lignans, also known as podophyllotoxin or neothis compound, belongs to the class of organic compounds known as podophyllotoxins. These are tetralin this compound in which the benzene moiety of the tetralin skeleton is fused to a 1, 3-dioxolane and the cyclohexane is fused to a butyrolactone (pyrrolidin-2-one). This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in arrowroot and flaxseed. This makes this compound a potential biomarker for the consumption of these food products.
A class of dibenzylbutane derivatives which occurs in higher plants and in fluids (bile, serum, urine, etc.) in man and other animals. These compounds, which have a potential anti-cancer role, can be synthesized in vitro by human fecal flora. (From Singleton and Sainsbury, Dictionary of Microbiology and Molecular Biology, 2d ed)

Scientific Research Applications

1. Regional Variations in Lignan Content

Research indicates significant differences in lignan types and levels in Schisandrae Sphenantherae Fructus from various regions, impacting their application in treating different diseases for optimal clinical use (Yang et al., 2014).

2. Lignans in Flaxseed and Their Health Benefits

This compound like secoisolariciresinol diglucoside (SDG) in flaxseed, after ingestion, convert into active mammalian this compound with potential health benefits, including reducing cancerous tumor growth, particularly hormone-sensitive cancers (Toure & Xue-ming, 2010).

3. Anti-inflammatory and Antioxidant Properties

This compound demonstrate notable anti-inflammatory and antioxidant effects, which are under research for therapeutic applications in disorders related to oxidative stress and inflammation (Osmakov et al., 2022).

4. Metabolic Engineering for Lignan Production

Advancements in metabolic engineering and lignan-biosynthesizing plants offer promising avenues for efficient, sustainable lignan production, meeting increasing demand due to their health benefits (Satake et al., 2013).

5. Protective Properties of Flax Lignan SDG

Secoisolariciresinol diglucoside (SDG) from flaxseed shows potential in preventing and alleviating lifestyle-related diseases, demonstrating various biological properties including anti-inflammatory, antimicrobial, and antiobesity effects (Imran et al., 2015).

6. Sesame this compound and Their Biological Activities

Sesame this compound like sesamin and sesamolin, obtained from Sesamum indicum, have attracted research interest for their antihypertensive, anticancerous, and hypocholesterolemic activities (Dar & Arumugam, 2013).

7. Overview of Lignan Research

A comprehensive analysis of the lignan literature revealed that over 80% of lignan-related papers since 2000 focus on pharmacology, chemistry, and plant sciences, highlighting the increasing scientific interest in this compound (Yeung et al., 2020).

8. Estrogenic Activity of this compound

Estrogenic this compound are investigated for their various biological effects, including mimicking certain structural characteristics of estrogen and their roles in chromatin/epigenetic regulation, apoptosis, and cellular metabolism (Kiyama, 2016).

9. Antiviral Properties of this compound

This compound possess diverse pharmacological properties, including notable antiviral activities. Specific this compound like podophyllotoxin and bicyclol are used clinically for treating venereal warts and chronic hepatitis B (Cui et al., 2020).

10. This compound as Seed Germination and Plant Growth Inhibitors

This compound and lignins play a role in plant cell wall formation and exhibit biological activities like antitumoral and antiviral properties. They also inhibit seed germination and plant growth in Mediterranean plants (DellaGreca et al., 2013).

Properties

Molecular Formula

C22H22O8

Molecular Weight

414.4 g/mol

IUPAC Name

(5R,8aS,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one

InChI

InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13?,18-,19-,20+/m1/s1

InChI Key

YJGVMLPVUAXIQN-BCVBHCCTSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3C(COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O

SMILES

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O

melting_point

228°C

physical_description

Solid

solubility

0.1 mg/mL at 25 °C

Synonyms

Lignans
Neolignans

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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